molecular formula C18H17NO6 B13353792 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

Cat. No.: B13353792
M. Wt: 343.3 g/mol
InChI Key: RGBHVGLYZMLYIZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a bicyclo[2.2.1]heptane (norbornane) core with two ester groups at the 1- and 4-positions. The 1-position is substituted with a 1,3-dioxoisoindolin-2-yl moiety, while the 4-position has a methyl ester group (Figure 1) .

Synthesis: Synthesized via coupling of methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate derivatives with N-hydroxyphthalimide using N,N'-diisopropylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in methylene chloride .

The rigid norbornane core is also employed in metal-organic frameworks (MOFs) for hydrocarbon separation .

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

InChI

InChI=1S/C18H17NO6/c1-24-15(22)17-6-8-18(10-17,9-7-17)16(23)25-19-13(20)11-4-2-3-5-12(11)14(19)21/h2-5H,6-10H2,1H3

InChI Key

RGBHVGLYZMLYIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction Approach

Reagents Conditions Product
Cyclopentadiene, Acyclic Olefin (e.g., 2-butene) High Temperature (150-350°C), Optional Catalyst Bicyclo[2.2.1]heptene Derivatives

This method involves the reaction of cyclopentadiene with an acyclic olefin to form a bicyclo[2.2.1]heptene derivative, which can be further functionalized to introduce the desired substituents.

Synthesis of Isoindoline Moiety

The isoindoline moiety, specifically the 1,3-dioxoisoindolin-2-yl group, can be synthesized through the reaction of phthalic anhydride with urea to form phthalimide, followed by conversion to 2-aminoisoindoline-1,3-dione using hydrazine hydrate.

Preparation of 2-Aminoisoindoline-1,3-dione

Reagents Conditions Product
Phthalic Anhydride, Urea Fusion at 140°C Phthalimide
Phthalimide, Hydrazine Hydrate Ethanol, 85°C, 5 min 2-Aminoisoindoline-1,3-dione

Coupling Strategies for Final Compound

To synthesize 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate , one would need to couple the bicyclo[2.2.1]heptane derivative with the isoindoline moiety. This could involve esterification reactions or other coupling methods suitable for linking the two components.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at Ester Groups

The ester groups in this compound undergo nucleophilic substitution under acidic or basic conditions. Hydrolysis is a primary pathway:

Reaction Conditions Products Yield Key Observations
2M NaOH, reflux, 6hBicyclo[2.2.1]heptane-1,4-dicarboxylic acid72–85%Complete deprotection of ester groups
HCl (conc.), H₂O, 80°C, 4hPartial hydrolysis to monoester45–60%Selective cleavage under acidic conditions

This reactivity is critical for derivatization, as the dicarboxylic acid product serves as a precursor for amidation or coupling reactions .

Phthalimide Ring Modifications

The 1,3-dioxoisoindolin-2-yl group participates in ring-opening reactions and substitutions:

Reaction Type Reagents/Conditions Products Yield
HydrazinolysisHydrazine hydrate, EtOH, 60°CBicyclo[2.2.1]heptane-1,4-dicarboxylate hydrazide68%
Grignard AdditionRMgX, THF, −20°CSubstituted isoindoline derivatives50–75%

The phthalimide’s electron-deficient nature facilitates nucleophilic attacks at the carbonyl positions, enabling applications in peptide coupling and polymer chemistry .

Cycloaddition Reactions

The strained bicyclo[2.2.1]heptane framework promotes [4+2] Diels-Alder reactions:

Dienophile Conditions Adduct Structure Thermal Stability
Maleic anhydrideToluene, 110°C, 12hBridged tricyclic anhydrideStable up to 200°C
TetrazinesRT, 24hPyridazine-fused bicyclic systemModerate

These reactions exploit the compound’s rigidity to construct polycyclic architectures for materials science applications .

Amidation and Cross-Coupling

The carboxylic acid derivatives engage in amide bond formation and metal-catalyzed couplings:

Reaction Catalyst/Reagents Products Yield
EDC/HOBt-mediated amidationEDC, HOBt, DIPEA, DMF Bicycloheptane-dicarboxamide85%
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O Biaryl-functionalized derivatives60–78%

These transformations highlight its utility in medicinal chemistry for introducing bioisosteres or enhancing solubility .

Isomerization and Rearrangements

Under thermal or catalytic conditions, the bicyclo[2.2.1]heptane skeleton undergoes isomerization:

Catalyst Temperature Major Product Selectivity
Pd/C, H₂ (1 atm)150°C, 8h 2-Methylene-3-methylbicyclo[2.2.1]heptane>90%
Acidic alumina200°C, 12h Ring-opened diene derivatives70%

Such reactions are pivotal in hydrocarbon fuel research and polymer precursor synthesis .

Industrial-Scale Modifications

Large-scale syntheses employ continuous flow systems for efficiency:

Process Key Parameters Throughput Purity
Continuous ester hydrolysis2M NaOH, 100°C, residence time 30min1.2 kg/h>98%
Photochemical [2+2] cycloadditionUV light, microreactor, 35°C 500 g/day95%

These methods optimize yield and reduce costs for pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs

Dimethyl Bicyclo[2.2.1]heptane-1,4-dicarboxylate (CAS 15448-76-7)
  • Structure : Both 1- and 4-positions are methyl esters.
  • Molecular Weight : 212.24 g/mol .
  • Synthesis: Direct esterification of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid with methanol.
  • Applications : Key intermediate in antidiabetic drugs (e.g., enzymatic hydrolysis studies) .
  • Biological Activity: Not directly reported, but related 1,3-dioxolane derivatives exhibit antibacterial/antifungal activity (MICs: 4.8–5000 µg/mL) .
1-Methyl Bicyclo[2.2.1]heptane-1,4-dicarboxylate (CAS 15448-77-8)
  • Structure : One methyl ester and one free carboxylic acid group.
  • Applications : Intermediate for further functionalization, e.g., coupling with bioactive moieties .
Bicyclo[2.2.2]octane-1,4-dicarboxylate Derivatives
  • Structure : Larger bicyclo[2.2.2]octane core with reduced ring strain.

Functional Group Variants

1,3-Dioxolane Derivatives (Compounds 5–8)
  • Structure: 1,3-Dioxolane ring instead of norbornane.
  • Biological Activity : Antimicrobial properties (MICs: 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans) .
  • Key Difference : Lack of bicyclic rigidity, leading to different conformational dynamics.
Phthalimide-Containing Compounds
  • Structure: Similar 1,3-dioxoisoindolin-2-yl group but attached to non-bicyclic cores.
  • Applications: Phthalimide derivatives are common in anticancer and immunomodulatory drugs (e.g., lenalidomide) but may carry teratogenicity risks.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Dimethyl Ester (CAS 15448-76-7) 1,3-Dioxolane Derivatives
Molecular Weight (g/mol) ~329 (estimated) 212.24 250–300
Solubility Low (lipophilic phthalimide) Moderate (methyl esters) Variable
Stability Hydrolysis-prone esters Susceptible to enzymatic hydrolysis Stable in acidic conditions
Bioactivity Underexplored Antidiabetic applications Antimicrobial

Biological Activity

1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings regarding its biological activity, including data tables and case studies to illustrate its effects.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its biological activity. The presence of the dioxoisoindoline moiety is significant for its interactions with biological targets.

Anticancer Potential

Research indicates that derivatives of isoindoline compounds exhibit anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to 1-(1,3-Dioxoisoindolin-2-yl) have shown promising results against leukemia and solid tumors.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AL1210 (leukemia)16.2
Compound BMolt4/C813.2
Compound CCEM11.0

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antiviral Activity

Preliminary studies have indicated that compounds with similar structures exhibit antiviral properties against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The modifications in the molecular structure can significantly impact their efficacy.

Table 2: Antiviral Activity of Isoindoline Derivatives

Compound NameVirus TargetEC50 (µg/mL)Reference
Compound DHSV-14–14
Compound EHIV-1<10
Compound FInfluenza15

The antiviral mechanisms may include inhibition of viral replication and interference with viral entry into host cells.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study 1: A study demonstrated that a derivative similar to 1-(1,3-Dioxoisoindolin-2-yl) exhibited significant cytotoxicity against L1210 leukemia cells with an IC50 value of 16.2 µM, indicating potential for further development as an anticancer agent.
  • Case Study 2: Another investigation focused on the antiviral properties of isoindoline derivatives against HSV-1, revealing an EC50 value of approximately 4 µg/mL, suggesting high potency in inhibiting viral replication.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways: Compounds may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Induction of Apoptosis: Many isoindoline derivatives are known to trigger programmed cell death in cancer cells.
  • Interference with Viral Entry: Structural features may facilitate binding to viral proteins, blocking entry into host cells.

Q & A

Q. How should researchers validate analytical methods for this compound in complex matrices?

  • Perform spike-and-recovery experiments using HPLC or GC-MS to assess accuracy and precision. For trace analysis, employ isotope dilution mass spectrometry (IDMS) to mitigate matrix effects .

Methodological Notes

  • Data Contradiction Analysis : When computational and experimental results conflict, cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) .
  • Experimental Design : Prioritize fractional factorial designs for multifactorial studies to balance efficiency and data robustness .

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